Quercetin 7-O-rhamnoside (CAS 22007-72-3), also known as Vincetoxicoside B, is a specialized flavonol glycoside characterized by the attachment of a rhamnopyranosyl moiety specifically at the 7-OH position of the quercetin aglycone core. In industrial and advanced laboratory procurement, it is primarily sourced as a high-purity analytical standard, an enzymatic substrate for glycosyltransferase characterization, and a structurally precise reference material for structure-activity relationship (SAR) mapping. Unlike the highly hydrophobic quercetin aglycone, the 7-O-glycosylation imparts distinct physicochemical properties, significantly altering its aqueous solubility, partition coefficient, and formulation compatibility in biological assays [1]. This compound is critical for workflows requiring exact positional isomers to evaluate target binding, bioavailability, and antiviral efficacy without the confounding variables introduced by crude flavonoid mixtures or misidentified 3-O-glycosides.
Procurement of the exact 7-O-rhamnoside isomer is mandatory because substitution with the more common quercetin aglycone or its 3-O-rhamnoside analog (quercitrin) fundamentally compromises assay validity. The position of the bulky rhamnose sugar dictates the molecule's steric profile, directly influencing its interaction with specific enzyme binding pockets, such as those in dipeptidyl peptidase-4 (DPP-4) and specific viral proteases [1]. Furthermore, in biocatalysis and synthetic biology, engineered rhamnosyltransferases (e.g., UGT89C1) exhibit strict regioselectivity; utilizing a 3-O-glycoside or an aglycone as a reference standard will result in inaccurate kinetic modeling and failed product verification [2]. Consequently, generic substitution leads to non-reproducible SAR data and invalidates quantitative comparisons in targeted biochemical screening.
In comparative in vitro screening against DPP-4, the position of the rhamnosyl group critically influences binding affinity. Quercetin 7-O-rhamnoside demonstrates a specific inhibitory IC50 of 48.96 ± 0.12 μM. While this is quantitatively similar to the 3-O-rhamnoside (quercitrin, IC50 = 47.65 ± 0.36 μM), the distinct steric orientation of the 7-O-substitution provides a unique interaction mechanism within the enzyme's active site compared to other common flavonoids like rutin or hyperoside [1].
| Evidence Dimension | DPP-4 Inhibitory Activity (IC50) |
| Target Compound Data | 48.96 ± 0.12 μM |
| Comparator Or Baseline | Quercitrin (Quercetin 3-O-rhamnoside): 47.65 ± 0.36 μM |
| Quantified Difference | Distinct positional binding profile with comparable micromolar potency |
| Conditions | In vitro fluorescence-based DPP-4 inhibition assay |
Provides a structurally precise benchmark for mapping the active site of DPP-4 in anti-diabetic drug discovery workflows.
Quercetin 7-O-rhamnoside exhibits exceptional potency as an antiviral agent against Porcine Epidemic Diarrhea Virus (PEDV), a Coronaviridae model. In Vero cell assays, it achieved an IC50 of 0.014 µg/mL for inhibiting PEDV replication, while maintaining a highly favorable safety profile with a 50% cytotoxicity concentration (CC50) exceeding 100 µg/mL [1]. This represents a massive therapeutic window, outperforming many baseline flavonoid extracts and establishing it as a superior positive control for viral replication inhibition assays.
| Evidence Dimension | Viral Replication Inhibition (IC50) |
| Target Compound Data | 0.014 µg/mL (PEDV) |
| Comparator Or Baseline | General flavonoid baseline (typically >1-10 µg/mL) |
| Quantified Difference | Ultra-low concentration efficacy with >7000-fold safety margin (CC50 > 100 µg/mL) |
| Conditions | Vero cell infection model, PEDV replication assay |
Essential for procurement as a highly potent, low-toxicity positive control in virology and antiviral drug screening pipelines.
In comparative evaluations for anti-hepatitis B virus (HBV) activity, Quercetin 7-O-rhamnoside demonstrated significant suppression of the HBV 'e' antigen (HBeAg). At a concentration of 100 µg/mL, it suppressed HBeAg by 53.06%, performing competitively alongside rutin (57.07% suppression) [1]. The distinct solubility profile of the 7-O-rhamnoside compared to rutin makes it a valuable alternative reference standard in hepatoprotective screening where formulation in specific assay buffers is a limiting factor.
| Evidence Dimension | HBeAg Suppression (%) |
| Target Compound Data | 53.06% at 100 µg/mL |
| Comparator Or Baseline | Rutin: 57.07% at 100 µg/mL |
| Quantified Difference | Comparable efficacy with differing aqueous solubility and membrane permeability profiles |
| Conditions | In vitro HBeAg diagnostic kit assay |
Ensures reliable benchmarking in the development of natural product-derived anti-HBV therapeutics.
The attachment of the rhamnose moiety at the 7-OH position fundamentally shifts the physicochemical behavior of the molecule compared to its aglycone counterpart. Quercetin 7-O-rhamnoside exhibits significantly enhanced aqueous solubility, mitigating the precipitation issues commonly associated with the highly hydrophobic quercetin aglycone (solubility ~0.17-7 μg/mL in water) [1]. This enhanced hydrophilicity facilitates more uniform dosing in aqueous in vitro assays and improves cellular uptake profiles in tubular and hepatic cell models.
| Evidence Dimension | Aqueous Formulation Compatibility |
| Target Compound Data | High aqueous solubility due to 7-O-glycosylation |
| Comparator Or Baseline | Quercetin aglycone (0.17-7 μg/mL in water) |
| Quantified Difference | Prevention of aqueous precipitation and improved assay uniformity |
| Conditions | Aqueous buffer formulation for in vitro cellular assays |
Reduces assay variability caused by compound precipitation, ensuring reproducible dose-response curves in high-throughput screening.
Quercetin 7-O-rhamnoside is the definitive reference material for distinguishing between 3-O and 7-O glycosylation impacts in structure-activity relationship (SAR) studies. It is strictly required when mapping the binding pockets of metabolic enzymes like DPP-4 or aldose reductase, where the exact steric placement of the rhamnose group dictates inhibitory kinetics [1].
Due to its exceptional IC50 (0.014 µg/mL) and high CC50 (>100 µg/mL) against PEDV, this compound is an ideal positive control for in vitro viral replication assays. Virologists procure it to benchmark the efficacy and cytotoxicity of novel antiviral candidates targeting viral entry and replication phases [2].
In synthetic biology, Quercetin 7-O-rhamnoside serves as a critical product standard for validating the activity and regioselectivity of engineered UDP-rhamnosyltransferases (e.g., UGT89C1). It allows researchers to quantify the conversion efficiency of biocatalytic pathways designed to glycosylate specific positions on the flavonoid core [3].
For laboratories evaluating natural products for liver disease, this compound provides a reliable, soluble reference standard for HBeAg and HBsAg suppression assays. Its distinct solubility profile compared to rutin or quercetin aglycone makes it highly suitable for specific aqueous assay formulations[4].